molecular formula C17H21N5O4S B1372609 N-[1-(4-acetamidobenzenesulfonyl)piperidin-4-yl]-1H-imidazole-1-carboxamide CAS No. 1049873-74-6

N-[1-(4-acetamidobenzenesulfonyl)piperidin-4-yl]-1H-imidazole-1-carboxamide

Cat. No. B1372609
CAS RN: 1049873-74-6
M. Wt: 391.4 g/mol
InChI Key: ITSIMWMHLWTAES-UHFFFAOYSA-N
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Description

“N-[1-(4-acetamidobenzenesulfonyl)piperidin-4-yl]-1H-imidazole-1-carboxamide” is a compound with the CAS Number: 1049873-74-6 . It has a molecular weight of 391.45 . It is in the form of a powder .


Synthesis Analysis

The synthesis of piperidine derivatives, which this compound is a part of, has been widely studied . For instance, Jin et al. synthesized a series of N-(piperidine-4-yl) benzamide compounds and investigated their effect against cancer cells . The structure-activity relationship showed that the presence of halogen, carboxyl, nitro, or methyl groups on ring B increased the cytotoxicity of the Piperidine derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocyclic amine . It also contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

Piperidine derivatives, including this compound, have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 391.45 . It is stored at room temperature and is in the form of a powder .

Scientific Research Applications

Synthesis and Biological Activity

  • N-substituted derivatives of similar compounds have been synthesized and exhibited moderate to significant antibacterial activity. This illustrates the potential of such compounds in the development of new antibacterial agents (Khalid et al., 2016).
  • Other derivatives have been synthesized and shown considerable antibacterial activity, indicating the relevance of such compounds in antimicrobial research (Patel & Agravat, 2009).

Anticancer Potential

  • Compounds with a similar structure have been designed as potent anticancer agents, particularly as PARP1/2 inhibitors, demonstrating cytotoxicity to tumor cells. This suggests a potential avenue for the use of N-[1-(4-acetamidobenzenesulfonyl)piperidin-4-yl]-1H-imidazole-1-carboxamide in cancer treatment (Tang et al., 2021).

Antiproliferative Effects

  • Related compounds have been identified as new chemotypes for tubulin inhibitors with antiproliferative properties, which could be a promising direction for compounds like N-[1-(4-acetamidobenzenesulfonyl)piperidin-4-yl]-1H-imidazole-1-carboxamide in cancer research (Krasavin et al., 2014).

Glycine Transporter 1 Inhibition

  • Structurally related compounds have shown potent GlyT1 inhibitory activity, suggesting the potential use of such compounds in the treatment of central nervous system disorders (Yamamoto et al., 2016).

Future Directions

Piperidine derivatives, including this compound, have shown promising results in various fields of research . Further exploration of the core structure using chemistry approaches and biological screening, including in vivo studies in an animal model of malaria, may yield important leads .

properties

IUPAC Name

N-[1-(4-acetamidophenyl)sulfonylpiperidin-4-yl]imidazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O4S/c1-13(23)19-14-2-4-16(5-3-14)27(25,26)22-9-6-15(7-10-22)20-17(24)21-11-8-18-12-21/h2-5,8,11-12,15H,6-7,9-10H2,1H3,(H,19,23)(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSIMWMHLWTAES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)NC(=O)N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-acetamidobenzenesulfonyl)piperidin-4-yl]-1H-imidazole-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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